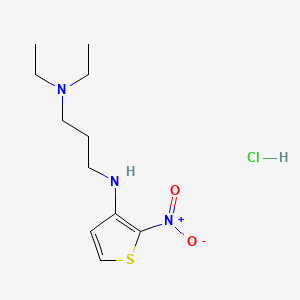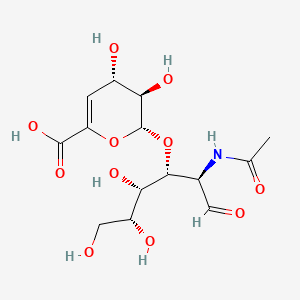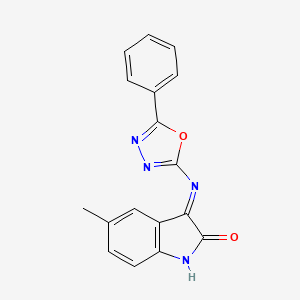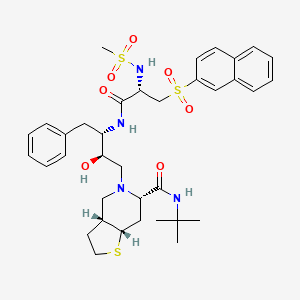
Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)octahydro-5-(2-hydroxy-3-((2-((methylsulfonyl)amino)-3-(2-naphthalenylsulfonyl)-1-oxopropyl)amino)-4-phenylbutyl)-, (3aR-(3aalpha,5(2R*,3S*(S*)),6beta,7aalpha))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)octahydro-5-(2-hydroxy-3-((2-((methylsulfonyl)amino)-3-(2-naphthalenylsulfonyl)-1-oxopropyl)amino)-4-phenylbutyl)-, (3aR-(3aalpha,5(2R*,3S*(S*)),6beta,7aalpha))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,2-c)pyridine-6-carboxamide derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the thieno[3,2-c]pyridine core through cyclization of appropriate precursors.
Amidation: Introduction of the carboxamide group via amidation reactions.
Functional Group Modifications: Incorporation of various functional groups such as hydroxy, sulfonyl, and phenyl groups through selective reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Thieno(3,2-c)pyridine-6-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions employed. For example, oxidation of hydroxy groups may yield ketones or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, Thieno(3,2-c)pyridine-6-carboxamide derivatives are used as building blocks for the synthesis of more complex molecules
Biology
In biological research, these compounds are investigated for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. Their unique structure allows for interactions with various biological targets.
Medicine
In medicinal chemistry, Thieno(3,2-c)pyridine-6-carboxamide derivatives are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
In the industrial sector, these compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Thieno(3,2-c)pyridine-6-carboxamide derivatives involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathway Involvement: Affecting various biochemical pathways to exert their effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thieno(3,2-c)pyridine-6-carboxamide may include other thieno[3,2-c]pyridine derivatives with different functional groups. Examples include:
- Thieno[3,2-c]pyridine-2-carboxamide
- Thieno[3,2-c]pyridine-4-carboxamide
Uniqueness
The uniqueness of Thieno(3,2-c)pyridine-6-carboxamide lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
169168-42-7 |
|---|---|
Molecular Formula |
C36H48N4O7S3 |
Molecular Weight |
745.0 g/mol |
IUPAC Name |
(3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methanesulfonamido)-3-naphthalen-2-ylsulfonylpropanoyl]amino]-4-phenylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C36H48N4O7S3/c1-36(2,3)38-35(43)31-20-33-27(16-17-48-33)21-40(31)22-32(41)29(18-24-10-6-5-7-11-24)37-34(42)30(39-49(4,44)45)23-50(46,47)28-15-14-25-12-8-9-13-26(25)19-28/h5-15,19,27,29-33,39,41H,16-18,20-23H2,1-4H3,(H,37,42)(H,38,43)/t27-,29+,30-,31+,32-,33+/m1/s1 |
InChI Key |
UEIIUHMWGABPPS-CYNCVGHESA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@H]2[C@H](CCS2)CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CS(=O)(=O)C4=CC5=CC=CC=C5C=C4)NS(=O)(=O)C)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2C(CCS2)CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CS(=O)(=O)C4=CC5=CC=CC=C5C=C4)NS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



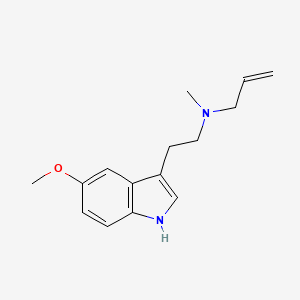
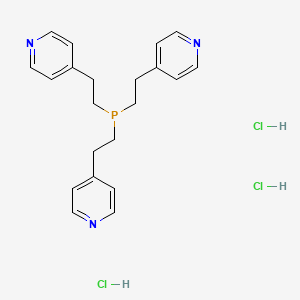
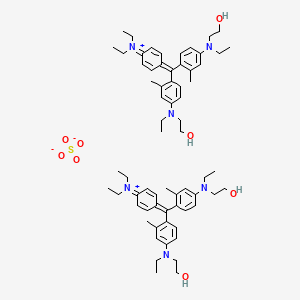
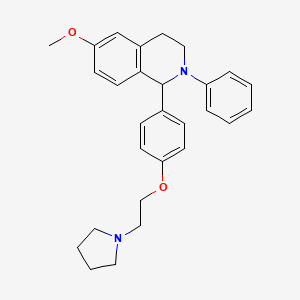
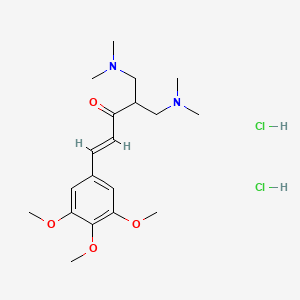
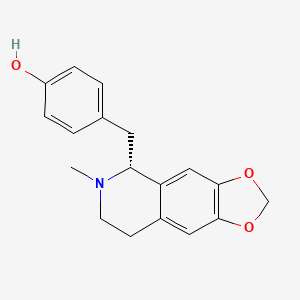

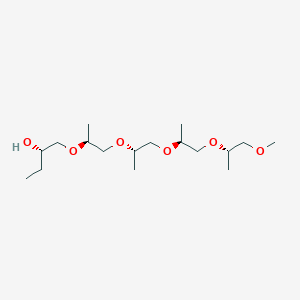
![[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12758546.png)
